Cas no 1892170-09-0 ({1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine)

{1-[2-Fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a fluorinated phenylcyclobutyl derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutyl core substituted with a methanamine group and a 2-fluoro-3-(trifluoromethyl)phenyl moiety, offering unique steric and electronic properties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery, particularly in the development of bioactive molecules targeting CNS or enzyme inhibition. The trifluoromethyl group further contributes to binding affinity and selectivity. This compound is suited for exploratory synthesis in medicinal chemistry, where precise modulation of pharmacokinetic and pharmacodynamic properties is required. Handling should adhere to standard safety protocols for amine-containing compounds.
{1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine structure
1892170-09-0 structure
Product name:{1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine
CAS No:1892170-09-0
MF:C12H13F4N
MW:247.231937170029
CID:6452060
PubChem ID:117369665

{1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine
    • EN300-1973213
    • 1892170-09-0
    • {1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
    • Inchi: 1S/C12H13F4N/c13-10-8(11(7-17)5-2-6-11)3-1-4-9(10)12(14,15)16/h1,3-4H,2,5-7,17H2
    • InChI Key: QMZYXOGKHDAZSR-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1C1(CN)CCC1

Computed Properties

  • Exact Mass: 247.09841207g/mol
  • Monoisotopic Mass: 247.09841207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.1

{1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1973213-0.5g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
0.5g
$1111.0 2023-09-16
Enamine
EN300-1973213-2.5g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
2.5g
$2268.0 2023-09-16
Enamine
EN300-1973213-0.05g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
0.05g
$972.0 2023-09-16
Enamine
EN300-1973213-5g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
5g
$3355.0 2023-09-16
Enamine
EN300-1973213-10g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
10g
$4974.0 2023-09-16
Enamine
EN300-1973213-0.25g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
0.25g
$1065.0 2023-09-16
Enamine
EN300-1973213-0.1g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
0.1g
$1019.0 2023-09-16
Enamine
EN300-1973213-1g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
1g
$1157.0 2023-09-16
Enamine
EN300-1973213-10.0g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
10g
$4974.0 2023-05-27
Enamine
EN300-1973213-5.0g
{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
1892170-09-0
5g
$3355.0 2023-05-27

Additional information on {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine

Introduction to {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine (CAS No. 1892170-09-0)

{1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine} is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1892170-09-0, represents a fascinating example of how structural modifications can lead to novel chemical entities with potential therapeutic applications. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring system imparts distinct electronic and steric characteristics, making it a valuable candidate for further investigation.

The molecular structure of {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine consists of a cyclobutyl group attached to an amine functionality, with the aromatic ring bearing both a fluoro and a trifluoromethyl substituent. This specific arrangement of functional groups is crucial in determining its chemical reactivity and biological activity. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in enhancing the compound's pharmacokinetic profile. Similarly, the trifluoromethyl group contributes to lipophilicity and can influence receptor interactions, making it an attractive feature for drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine in various therapeutic contexts. Studies have indicated that this compound exhibits promising interactions with certain biological targets, suggesting its utility in developing novel treatments for a range of diseases. For instance, preliminary computational studies have shown that it may interact with enzymes involved in metabolic pathways, potentially offering benefits in managing conditions related to metabolic dysregulation.

The synthesis of {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the fluoro and trifluoromethyl groups necessitates specialized synthetic methodologies, often involving halogenation and metal-catalyzed coupling reactions. The cyclobutyl moiety further complicates the synthesis, requiring precise control over reaction conditions to avoid unwanted side products. Despite these challenges, the growing interest in this compound underscores its potential value in pharmaceutical research.

One of the most intriguing aspects of {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine is its potential as a building block for more complex drug candidates. Researchers are exploring its use in designing molecules with enhanced binding affinity and selectivity for specific biological targets. The combination of fluoro and trifluoromethyl substituents offers a versatile platform for generating structurally diverse derivatives that could exhibit improved pharmacological properties. This flexibility makes it an attractive starting point for medicinal chemists seeking to develop innovative therapeutics.

Current research efforts are focused on evaluating the biological activity of {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine through both in vitro and in vivo studies. These investigations aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. Preliminary results have been encouraging, showing that it may possess inhibitory effects on certain enzymes and receptors relevant to human health. Further studies are needed to confirm these findings and explore additional therapeutic applications.

The role of fluorinated compounds in modern drug discovery cannot be overstated. The unique properties imparted by fluorine atoms have led to their widespread use in pharmaceuticals, where they enhance metabolic stability, binding affinity, and bioavailability. {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine exemplifies this trend, showcasing how strategic incorporation of fluorine can lead to innovative molecular entities with significant therapeutic potential. As research continues to uncover new applications for fluorinated compounds, compounds like this one are likely to play an increasingly important role in the development of next-generation drugs.

In conclusion, {1-2-fluoro-3-(trifluoromethyl)phenylcyclobutyl}methanamine (CAS No. 1892170-09-0) is a structurally unique compound with promising applications in pharmaceutical chemistry. Its distinctive combination of fluoro and trifluoromethyl substituents makes it a valuable candidate for further exploration in drug discovery. Ongoing research aims to harness its potential by investigating its biological activity and developing novel derivatives with enhanced therapeutic properties. As our understanding of fluorinated compounds continues to grow, compounds like this one are poised to make significant contributions to the field of medicinal chemistry.

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